2-[(4-Methylphenyl)thio]nicotinic acid
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Overview
Description
Synthesis Analysis
The synthesis of nicotinic acid derivatives is a topic of interest in several studies. For instance, efficient synthesis routes for 2-trifluoromethyl-nicotinic acid derivatives have been developed, which involve the synthesis of the pyridine ring as a key intermediate . Another study reports the synthesis of 2-thiobenzyl nicotinic acid starting from 2-chloronicotinic acid, which is sulfhydrylated by thiourea and then reacts with benzyl chloride to achieve a high yield . These methods highlight the versatility of nicotinic acid as a core structure for the synthesis of various derivatives, including those with sulfur-containing groups.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid, a molecule similar to the one of interest, have been analyzed using DFT calculations and compared with experimental FT-IR and micro-Raman spectra . The study provides detailed information on the conformations, vibrational and electronic properties, and molecular orbitals of the molecule. Such analyses are crucial for understanding the behavior of nicotinic acid derivatives at the molecular level.
Chemical Reactions Analysis
Nicotinic acid derivatives are versatile in chemical reactions. For example, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by splicing nicotinic acid with thiophene, and these compounds have shown excellent fungicidal activities . This demonstrates the potential of nicotinic acid derivatives to be modified and used in various applications, including agriculture.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives can be quite diverse. Polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid have been studied, revealing different hydrogen-bonding arrangements and phase transitions . Additionally, the influence of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid has been investigated, showing the potential for nicotinic acid derivatives in catalysis .
Scientific Research Applications
Receptors and Mechanisms of Action
2-[(4-Methylphenyl)thio]nicotinic acid, as a derivative of nicotinic acid, participates in various biochemical mechanisms, primarily through its interaction with specific receptors in the body. The identification of the nicotinic acid receptor, known as HM74A in humans and PUMA-G in mice, has provided insights into its role in mediating the lipid-lowering effects of nicotinic acid. This interaction leads to a decrease in lipolysis in adipose tissue, significantly affecting the body's lipid profile. This receptor-mediated process is crucial for understanding the drug's pharmacological effects and developing new therapeutic approaches for treating dyslipidemia (Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives, including 2-[(4-Methylphenyl)thio]nicotinic acid, have been studied for their vasorelaxant and antioxidative activities. These compounds exhibit potential therapeutic benefits by inducing vasorelaxation in a dose-dependent manner and displaying significant antioxidant properties. The mechanisms of action involve endothelium-induced nitric oxide and prostacyclin mediation, suggesting their potential in treating cardiovascular disorders and oxidative stress-related diseases (Prachayasittikul et al., 2010).
Industrial and Synthetic Applications
Nicotinic acid and its derivatives, including 2-[(4-Methylphenyl)thio]nicotinic acid, are of significant interest in industrial applications, particularly in the production of vitamins and pharmaceuticals. Research into ecological methods for producing nicotinic acid focuses on green chemistry principles and minimizing environmental impact. The development of new synthetic pathways for nicotinic acid derivatives has the potential to improve industrial production processes and create more sustainable practices (Lisicki et al., 2022).
Insecticidal Activity
The synthesis and evaluation of nicotinic acid derivatives for their insecticidal activity highlight another significant application of these compounds. Certain derivatives have shown promising activity against various pests, suggesting their potential as safer and more environmentally friendly insecticides. This research opens new avenues for the development of effective pest control agents with minimal environmental impact (Deshmukh et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZNUKVMXCLWMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]nicotinic acid | |
CAS RN |
955-53-3 |
Source
|
Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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